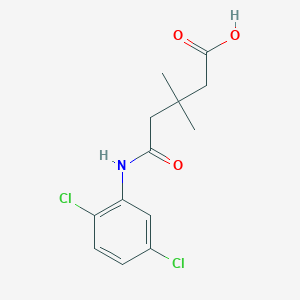![molecular formula C21H22N4O5S B10977826 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide](/img/structure/B10977826.png)
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a versatile molecule for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide typically involves a multi-step process. One optimized method includes the following steps :
Starting Materials: Anthranylamide and propionic anhydride are used as starting materials.
Hydrolysis: The hydrolysis of anthranylamide is carried out in an alkaline medium.
Acylation: Schotten–Bauman acylation is performed in the same alkaline medium.
Final Step: The preparation of the final compound involves replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO.
Industrial Production Methods
For industrial production, the process is scaled up using more accessible and cost-effective starting materials. The use of DMSO instead of DMF is preferred to minimize environmental hazards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anxiolytic effects.
Medicine: Investigated for its potential as an active pharmaceutical ingredient (API) in drug development.
Industry: Utilized in the development of environmentally friendly synthetic methods.
Mechanism of Action
The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound is known to affect the central nervous system (CNS) by modulating neurotransmitter pathways. It acts on receptors and enzymes involved in neurotransmission, leading to its anxiolytic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide: Shares a similar structure and exhibits anxiolytic activity.
Pyrimidine Derivatives: Compounds like 2-amino-4,6-dimethylpyrimidine have similar pyrimidine rings and are used in various pharmacological applications.
Uniqueness
N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzamide moiety
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-13-12-19(23-14(2)22-13)25-31(27,28)16-10-8-15(9-11-16)24-21(26)20-17(29-3)6-5-7-18(20)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
InChI Key |
QJPBEYAQFWMEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10977744.png)
![methyl N-[(1,3-benzodioxol-5-ylmethyl)carbamoyl]-L-leucinate](/img/structure/B10977757.png)
![6-(2-Methylbutan-2-yl)-2-{[(2-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10977770.png)
![N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B10977774.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10977781.png)
![4-[(2,4-Dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B10977782.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10977786.png)
![1-methyl-3-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10977795.png)
![3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977798.png)

![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10977811.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10977820.png)
![3-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977823.png)

